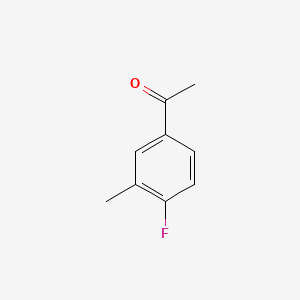

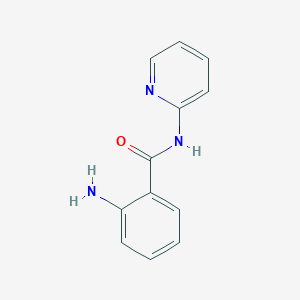

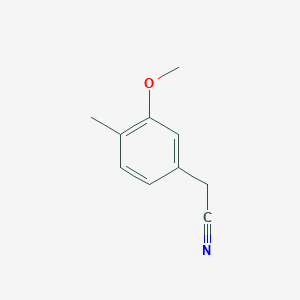

![molecular formula C17H14O3 B1296109 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one CAS No. 5408-46-8](/img/structure/B1296109.png)

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Descripción general

Descripción

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a hydroxylated derivative of 6H-benzo[c]chromen-6-one . It is one of the main bioavailable metabolites and biomarkers of ellagitannins present in various nutrition .

Synthesis Analysis

A series of 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives has been designed and synthesized . The biological activities of these compounds were evaluated as potential acetylcholinesterase and butyrylcholinesterase inhibitors .Molecular Structure Analysis

The molecular formula of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is C17H14O3 . The molecular weight is 266.29 g/mol . The InChI code is 1S/C17H14O3/c18-15-7-3-6-12-11 (15)8-9-13-10-4-1-2-5-14 (10)17 (19)20-16 (12)13/h3,6-9,18H,1-2,4-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one include a molecular weight of 266.29 g/mol , XLogP3-AA of 3.7 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 3 , rotatable bond count of 0 , exact mass of 266.094294304 g/mol , monoisotopic mass of 266.094294304 g/mol , topological polar surface area of 46.5 Ų , heavy atom count of 20 , and a complexity of 453 .Aplicaciones Científicas De Investigación

Fluorescent Sensors for Iron (III)

This compound acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions . This application is particularly important given the abundant use of metals for different purposes, making it critical to discover novel agents as selective probes for the detection of specific metals .

Selective Metal Binding

The compound has been compared with Urolithin B (i.e., 3-Hydroxy-6H-benzo[c]chromen-6-one) for its selective metal binding properties . The fluorometric studies pointed out that the lactam group in the structure still persists to be the important scaffold for maintaining selective on-off sensor capacity .

Intracellular Iron (III) Sensors

The compound has been shown to serve as an intracellular Iron (III) on-off sensor . Fluorescence cellular imaging studies concomitant to cytotoxicity assays with the title compounds were also performed and the results displayed the cell-penetrative, safe, and fluorescent detectable characteristics of the compounds in neuroblastoma and glioblastoma cells .

Potential Phosphodiesterase II Inhibitors

The compound has been evaluated as a potential Phosphodiesterase II inhibitor . The alkoxylated 6H-benzo[c]chromen-6-one derivative was found to have the optimal inhibitory potential .

Neuroprotective Effects

The compound has shown great therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) because of its neuroprotective effects and ability to delay neurodegeneration of aging in the mouse model of AD .

Cognitive Enhancer

The compound has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This is particularly important given the increasing prevalence of neurodegenerative diseases worldwide.

Direcciones Futuras

The future directions of research on 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one could involve further exploration of its derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMGRGVAXQHCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202410 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one | |

CAS RN |

5408-46-8 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)